![molecular formula C87H58BClF20N2O2P2Ru B15092642 Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate CAS No. 1150112-87-0](/img/structure/B15092642.png)
Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with chiral ligands. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves the following steps:
Ligand Synthesis: The chiral ligands, (S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl and (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.
Anion Exchange: The resulting complex undergoes anion exchange with tetrakis(pentafluorophenyl)borate to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis and purification techniques.
Analyse Chemischer Reaktionen
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is studied for its potential in biological systems, including its interactions with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of chiral drugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism by which Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate exerts its effects involves coordination of the chiral ligands to the ruthenium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation in the presence of the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate include other chiral ruthenium complexes with different ligands. These compounds may have similar catalytic properties but differ in their ligand structures and resulting enantioselectivity. Examples include:
- Chloro[®-(+)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][®-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
- Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) hexafluorophosphate
The uniqueness of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its specific ligand combination and the resulting high enantioselectivity in catalytic reactions.
Eigenschaften
CAS-Nummer |
1150112-87-0 |
|---|---|
Molekularformel |
C87H58BClF20N2O2P2Ru |
Molekulargewicht |
1752.6 g/mol |
IUPAC-Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride |
InChI |
InChI=1S/C44H32P2.C24BF20.C19H26N2O2.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h1-32H;;5-13,18H,20-21H2,1-4H3;1H;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
JCHWHTRUNUSKHR-UHFFFAOYSA-M |
Kanonische SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


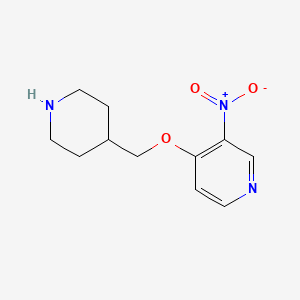
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
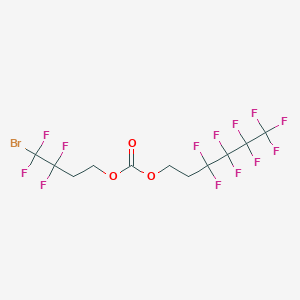
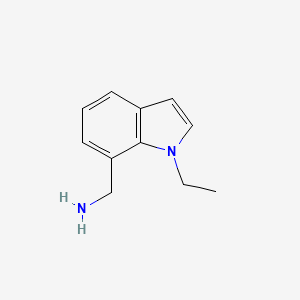
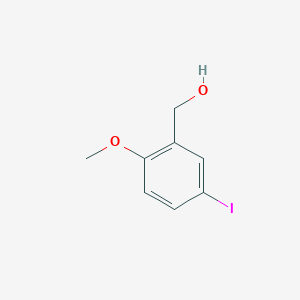

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
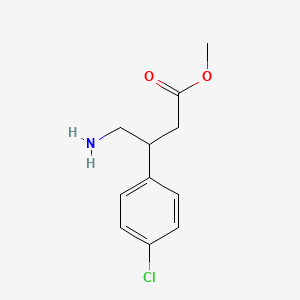
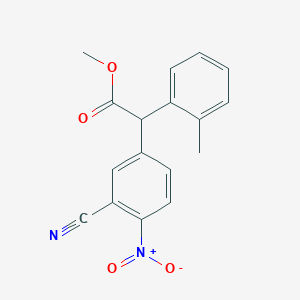
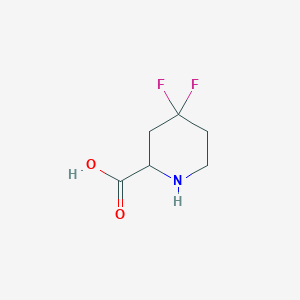
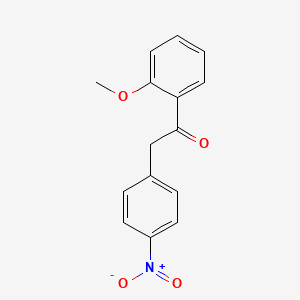
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)
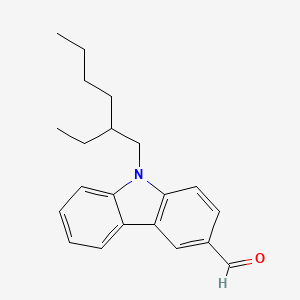
![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)
